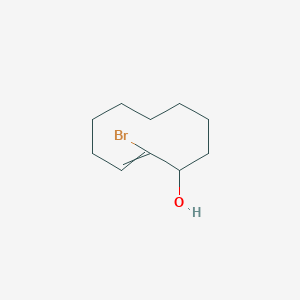
2-Bromocyclodec-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromocyclodec-2-en-1-ol is an organic compound that belongs to the class of brominated cycloalkenes It is characterized by a ten-membered carbon ring with a bromine atom and a hydroxyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromocyclodec-2-en-1-ol typically involves the bromination of cyclodecene followed by the introduction of a hydroxyl group. One common method is the addition of bromine to cyclodecene in the presence of a solvent such as carbon tetrachloride, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing compounds. The reaction is typically carried out in reactors with precise temperature and pressure control to optimize the yield. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Bromocyclodec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form a cyclodecene derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-cyclodecen-1-one or 2-cyclodecen-1-al.
Reduction: Formation of cyclodecene.
Substitution: Formation of 2-aminocyclodec-2-en-1-ol or 2-thiocyclodec-2-en-1-ol
Scientific Research Applications
2-Bromocyclodec-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromocyclodec-2-en-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromocyclohex-2-en-1-ol
- 2-Bromocyclooct-2-en-1-ol
- 2-Bromocyclododec-2-en-1-ol
Uniqueness
2-Bromocyclodec-2-en-1-ol is unique due to its ten-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller or larger ring analogs.
Properties
CAS No. |
57090-98-9 |
|---|---|
Molecular Formula |
C10H17BrO |
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-bromocyclodec-2-en-1-ol |
InChI |
InChI=1S/C10H17BrO/c11-9-7-5-3-1-2-4-6-8-10(9)12/h7,10,12H,1-6,8H2 |
InChI Key |
BZQVINURWHEUKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC=C(C(CCC1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)

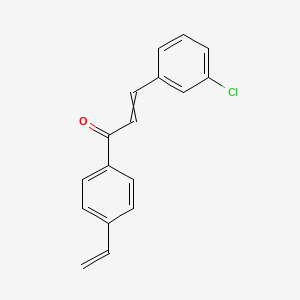
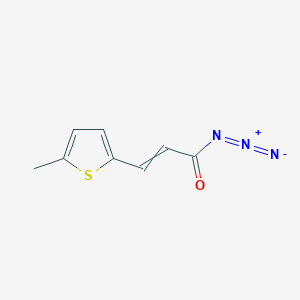
![N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B14625163.png)
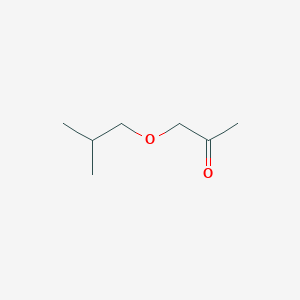

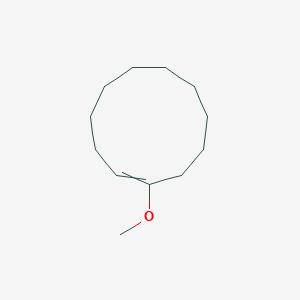
![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
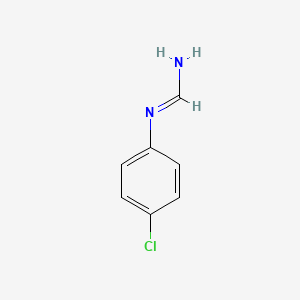

![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)
